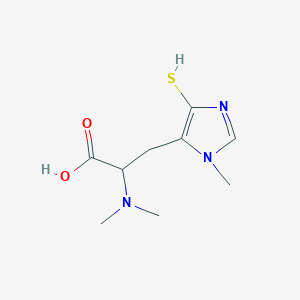
Iturin A8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iturin A8 is a cyclic lipopeptide belonging to the iturin family, which is produced by Bacillus subtilis and related bacteria. This compound is known for its potent antifungal properties and low toxicity, making it a promising candidate for applications in biomedicine and biocontrol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iturin A8 is biosynthesized by non-ribosomal peptide synthetases (NRPSs) in Bacillus species. The biosynthetic operon consists of four open reading frames: ituD, ituA, ituB, and ituC. These genes encode enzymes responsible for the synthesis of the β-amino fatty acid chain and the cyclic heptapeptide .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions and metabolic engineering. For instance, overexpression of acetyl-CoA carboxylase and ACP S-malonyltransferase in Bacillus amyloliquefaciens has been shown to significantly increase the yield of this compound . Additionally, optimizing pH control and carbon source consumption in biofilm reactors can further enhance production .
Analyse Chemischer Reaktionen
Types of Reactions: Iturin A8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or for analytical purposes.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, which may exhibit enhanced antifungal activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, iturin A8 is used as a biosurfactant due to its ability to reduce surface tension and enhance emulsions. This property is valuable in various industrial applications, including soil remediation and microbial enhanced oil recovery .
Biology: this compound exhibits strong antifungal properties, making it useful in biocontrol to protect plants from pathogenic fungi.
Medicine: Emerging research suggests that this compound has anticancer properties, making it a candidate for cancer treatment. Additionally, its antibacterial and antiviral effects are being explored for potential therapeutic applications .
Industry: In the food industry, this compound is used as a biosurfactant to improve the texture and stability of food products. It also finds applications in the pharmaceutical and cosmetic industries for its antibacterial, antifungal, and anti-wrinkle properties .
Wirkmechanismus
Iturin A8 exerts its effects by interacting with the cell membranes of target organisms. It disrupts the membrane integrity, leading to cell lysis and death. The compound targets specific molecular pathways involved in membrane synthesis and repair, making it highly effective against fungi and bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Iturin A8 is part of the iturin family, which includes other isomers such as iturin A1, iturin A2, iturin A3, iturin A4, iturin A5, iturin A6, and iturin A7 . These compounds share similar structures but differ in the length of their fatty acid chains and the sequence of amino acids in the cyclic peptide.
Uniqueness: Compared to other iturin isomers, this compound is unique due to its specific fatty acid chain length and amino acid sequence, which contribute to its distinct antifungal properties. Its low toxicity and broad-spectrum activity make it particularly valuable for various applications in biomedicine and industry .
Eigenschaften
Molekularformel |
C51H80N12O14 |
|---|---|
Molekulargewicht |
1085.3 g/mol |
IUPAC-Name |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C51H80N12O14/c1-3-29(2)13-10-8-6-4-5-7-9-11-14-31-24-44(70)57-35(25-41(53)67)46(72)59-34(23-30-16-18-32(65)19-17-30)45(71)60-36(26-42(54)68)47(73)58-33(20-21-40(52)66)51(77)63-22-12-15-39(63)50(76)61-37(27-43(55)69)48(74)62-38(28-64)49(75)56-31/h16-19,29,31,33-39,64-65H,3-15,20-28H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H2,55,69)(H,56,75)(H,57,70)(H,58,73)(H,59,72)(H,60,71)(H,61,76)(H,62,74) |
InChI-Schlüssel |
SYWSRNVDWIDEAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
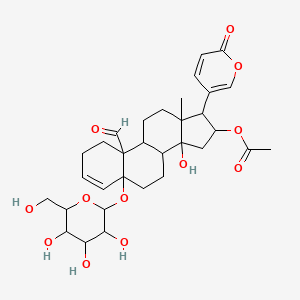


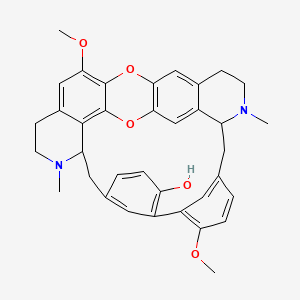

![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
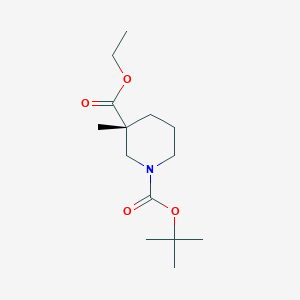
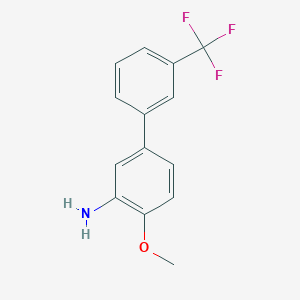
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)
![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
